(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Description
(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol (CAS: 1213570-20-7) is a chiral amino alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol. This compound features a fluorinated aromatic ring substituted with a methyl group at the 2-position and fluorine at the 3-position, attached to a stereospecific β-amino alcohol backbone. It is marketed for research and development purposes, with purity and pricing details available upon inquiry .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZWQHIVZKYMX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thus bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetone.
Reduction: Formation of (2S)-2-Methyl-2-(3-fluoro-2-methylphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Material Science: Used in the development of novel materials with specific optical properties.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can influence biochemical pathways by mimicking or blocking the action of natural substrates or ligands.
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
Fluorine atoms influence electronic properties and metabolic stability. Key analogs include:
Key Findings :
Analogs with Methyl Substitution
Methyl groups contribute to hydrophobic interactions. Examples include:
| CAS Number | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Purity | Reference |
|---|---|---|---|---|---|
| 1026230-99-8 | 3-Methyl | C₉H₁₃NO | 151.21 | 95% | |
| 327183-90-4 | 4-Methyl | C₉H₁₃NO | 151.21 | 97% |
Key Findings :
Compounds with Combined Substituents
Hybrid substituents balance electronic and steric effects:
| CAS Number | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Notable Feature | Reference |
|---|---|---|---|---|---|
| 1212981-84-4 | 5-Fluoro, 3-methoxy | C₉H₁₂FNO₂ | 185.20 | Methoxy group enhances solubility |
Key Findings :
Impact of Substituents on Physicochemical Properties
- Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, favoring membrane permeability but risking metabolic oxidation. Methyl groups moderately enhance hydrophobicity.
- Solubility : Polar substituents (e.g., methoxy in 1212981-84-4 ) improve aqueous solubility, critical for drug formulation .
- Stereochemical Influence : The (2S) configuration in the target compound and analogs ensures chiral specificity, which is crucial for enantioselective biological activity .
Biological Activity
(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, also known as (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol, is an organic compound with significant potential in medicinal chemistry. Characterized by its amino and hydroxyl functional groups along with a fluorinated aromatic ring, this compound exhibits unique biological activities that warrant detailed exploration.
- Molecular Formula : C9H12FNO
- Molecular Weight : 169.20 g/mol
- CAS Number : 1951425-23-2
- IUPAC Name : (2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol
Structural Features
The presence of a chiral center in this compound makes it optically active, influencing its interaction with biological systems. The fluorine atom in the aromatic ring enhances its reactivity and potential for specific biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and enzyme inhibition.
The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems. It may act as a neurotransmitter modulator, influencing synaptic transmission and receptor activity. The structural features allow it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity.
Enzyme Inhibition Potential
Due to its structural similarity to natural substrates, this compound has been studied for its potential as an enzyme inhibitor. This could lead to applications in pharmaceuticals where enzyme modulation is critical for therapeutic efficacy.
Case Studies and Research Findings
- Neurological Applications : Preliminary studies suggest that this compound may have implications in treating neurological disorders by modulating neurotransmitter systems. Its interaction with serotonin and dopamine receptors has been noted, indicating potential antidepressant or anxiolytic effects.
- Antimicrobial Activity : Research has also explored the compound's antimicrobial properties. Studies indicate that similar compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-Amino Alcohol A | C9H13ClFNO | Neurotransmitter modulation |
| (R)-Amino Alcohol B | C9H13ClFNO | Antimicrobial properties |
| (S)-Amino Alcohol C | C10H14ClFNO | Enzyme inhibition |
Q & A
Q. How should researchers address discrepancies in reported biological activity across different assay platforms?
- Methodological Answer : Normalize data using Z-score or % activity relative to controls. For example, variance in IC values for enzyme inhibition may arise from differences in substrate concentrations or detection methods (fluorescence vs. absorbance). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
